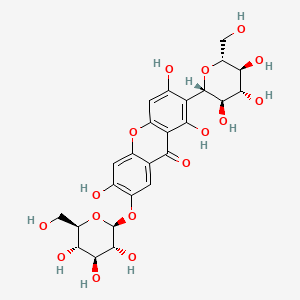

Neomangiferin

Descripción

This compound has been reported in Anemarrhena asphodeloides and Metagentiana rhodantha with data available.

from Anemarrhena asphodeloides; structure in first source

Propiedades

IUPAC Name |

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWOVGXVRYBSGI-IRXABLMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317610 |

Source

|

| Record name | Neomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64809-67-2 |

Source

|

| Record name | Neomangiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomangiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Neomangiferin: A Technical Guide to Its Natural Sources, Discovery, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomangiferin, a C-glycosylxanthone, is a promising natural compound with significant therapeutic potential. As a congener of the well-studied mangiferin, it has garnered interest for its distinct pharmacological properties, including antidiabetic and anti-inflammatory activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, discovery, and the signaling pathways it modulates. Detailed experimental protocols for its extraction and purification are provided, alongside quantitative data to support further research and development.

Discovery and Natural Occurrence

This compound was identified as a naturally occurring derivative of mangiferin. While the precise moment of its discovery is not pinpointed to a single event, its characterization has been the result of extensive phytochemical investigations of various plant species. The total synthesis of this compound was successfully achieved in 2016, confirming its chemical structure.[1]

The primary and most commercially significant natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant used in traditional Chinese medicine.[2][3][4] It is also found in other plants, often alongside mangiferin.

Table 1: Natural Sources and Content of this compound

| Plant Species | Part of Plant | Method of Analysis | This compound Content | Reference |

| Anemarrhena asphodeloides | Rhizome | HPLC | 2.31 g from 1 kg of crude material | [2] |

| Anemarrhena asphodeloides | Rhizome | High-Speed Countercurrent Chromatography | 22.5 mg from 150 mg of crude extract | [2][4] |

| Mangifera indica L. | Leaves, Bark | Not specified | Present as an isoform of mangiferin | [2] |

| Salacia chinensis | Root | HPLC | Elevated with elicitor treatment | [5] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₈O₁₆ |

| Molecular Weight | 584.48 g/mol |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, ethanol, and water |

Experimental Protocols: Extraction and Purification

The isolation of this compound from its natural sources typically involves a multi-step process to achieve high purity. Below are detailed methodologies adapted from published literature.

General Extraction from Anemarrhena asphodeloides Rhizomes

-

Pulverization : Dried rhizomes of Anemarrhena asphodeloides are ground into a fine powder.

-

Solvent Extraction : The powder is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[6]

-

Concentration : The resulting extract is concentrated under reduced pressure to yield a crude extract.

Purification by Macroporous Resin and High-Speed Countercurrent Chromatography (HSCCC)

This method has been shown to effectively separate this compound from other compounds in the crude extract.[2][7]

-

Fractionation with Polyamide Resin : The crude extract is first fractionated using a polyamide T60-100 column to separate different classes of compounds.

-

Purification with Macroporous Resin : The xanthone-rich fraction is then subjected to chromatography on a macroporous resin (e.g., HPD400) to further purify this compound and mangiferin.[2]

-

High-Speed Countercurrent Chromatography (HSCCC) : For high-purity isolation, HSCCC is employed. A two-phase solvent system, such as ethyl acetate-water modified with an ionic liquid (e.g., [C₄mim][PF₆]), is used.[2][4]

-

Solvent System : A common system is ethyl acetate-water-[C₄mim][PF₆] (5:5:0.2 v/v).[2][4]

-

Operation : The crude extract is dissolved in the solvent system and subjected to HSCCC separation.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Table 2: Quantitative Yield and Purity of this compound from Anemarrhena asphodeloides

| Extraction/Purification Method | Starting Material | Yield of this compound | Purity | Reference |

| Polyamide and Macroporous Resin Chromatography | 1 kg crude material | 2.31 g | 90.0% | [2] |

| High-Speed Countercurrent Chromatography | 150 mg crude extract | 22.5 mg | 97.2% | [2][4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antidiabetic and anti-inflammatory effects being the most prominent. These effects are mediated through the modulation of specific signaling pathways.

Antidiabetic Activity: Inhibition of SGLT2

In silico studies have identified this compound as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[3][8] SGLT2 is primarily responsible for glucose reabsorption in the kidneys.[9][10] By inhibiting SGLT2, this compound can increase urinary glucose excretion, thereby lowering blood glucose levels.[9] Molecular docking studies have shown that this compound has a strong binding affinity for the SGLT2 protein.[3][8][11]

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

This compound, similar to its analog mangiferin, is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.[12][14]

-

NF-κB Pathway : this compound is thought to prevent the degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB to the nucleus. This action suppresses the transcription of pro-inflammatory genes.[12][14]

-

MAPK Pathway : this compound may also inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, further contributing to its anti-inflammatory effects.[12]

Future Directions and Conclusion

This compound stands out as a natural compound with significant therapeutic promise, particularly in the management of diabetes and inflammatory conditions. The detailed protocols for its isolation and purification provided in this guide offer a foundation for researchers to obtain high-purity this compound for further studies. The elucidation of its mechanisms of action, specifically its role as an SGLT2 inhibitor and a modulator of inflammatory pathways, opens avenues for the development of novel therapeutics. Future research should focus on in vivo studies to validate the in silico findings, optimize its bioavailability, and explore its full therapeutic potential in various disease models.

References

- 1. Total synthesis of mangiferin, homomangiferin, and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation of this compound and mangiferin from Rhizoma anemarrhenae by high-speed countercurrent chromatography using ionic liquids as a two-phase solvent system modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Facile extraction of high-purity mangiferin from mango industrial wastes [jcps.bjmu.edu.cn]

- 7. Quantification and Purification of Mangiferin from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publishing.emanresearch.org [publishing.emanresearch.org]

- 10. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammation and Anti-Pyroptosis Activities of Mangiferin via Suppressing NF-κB/NLRP3/GSDMD Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effect of Mangiferin on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Neomangiferin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of neomangiferin, a C- and O-diglycoside xanthone with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, quantitative data, and experimental methodologies relevant to the study of this complex natural product.

Introduction to this compound

This compound is a naturally occurring xanthone found in several plant species, notably in the rhizomes of Anemarrhena asphodeloides and the leaves and bark of Mangifera indica (mango). Structurally, it is mangiferin-7-O-β-D-glucoside, meaning it is a derivative of the more common C-glycosylxanthone, mangiferin, with an additional glucose molecule attached via an O-glycosidic bond.[1] Like mangiferin, this compound exhibits a range of biological activities, including antioxidant and antidiabetic properties, making its biosynthetic pathway a subject of considerable interest for potential biotechnological production and drug development.[2][3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from primary metabolism and culminates in a series of modifications to the core xanthone structure. The pathway can be broadly divided into three main stages: formation of the xanthone core, C-glycosylation to form mangiferin, and the final O-glycosylation to yield this compound.

Formation of the Xanthone Core

The biosynthesis of the xanthone scaffold begins with the convergence of the shikimate and acetate-malonate pathways, leading to the formation of a key benzophenone intermediate.

Key steps include:

-

Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.

-

Cytochrome P450 monooxygenases (CYPs) are crucial for the subsequent hydroxylation and oxidative cyclization of the benzophenone intermediate. A key enzyme, benzophenone 3'-hydroxylase , introduces a hydroxyl group at the 3' position to form 2,3',4,6-tetrahydroxybenzophenone.

-

This tetrahydroxybenzophenone then undergoes regioselective intramolecular oxidative C-O coupling to form the tricyclic xanthone ring. This reaction is catalyzed by other specific CYPs, leading to either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, depending on the plant species and the specific enzyme involved. The precursor to mangiferin and this compound is 1,3,6,7-tetrahydroxyxanthone (norathyriol).

Diagram 1: Biosynthesis of the Xanthone Core (Norathyriol).

C-Glycosylation of the Xanthone Core to Mangiferin

The next critical step is the attachment of a glucose molecule to the C2 position of the norathyriol scaffold, a reaction catalyzed by a specific C-glucosyltransferase.

-

UDP-glycosyltransferase (UGT) : A benzophenone C-glucosyltransferase utilizes UDP-glucose as the sugar donor to catalyze the C-glycosylation of norathyriol, forming mangiferin. In Mangifera indica, a UDP-glycosyltransferase (UniProt ID: A0A0M4KE44) has been identified that is involved in the biosynthesis of mangiferin.[4] This enzyme exhibits regio- and stereospecific C-glycosylation activity.[4]

O-Glycosylation of Mangiferin to this compound

The final step in the biosynthesis of this compound is the attachment of a second glucose molecule to the 7-hydroxyl group of mangiferin via an O-glycosidic bond.

-

UDP-glycosyltransferase (UGT) : This reaction is presumed to be catalyzed by a specific UDP-glucosyltransferase. However, as of the date of this publication, the specific UGT responsible for the conversion of mangiferin to this compound has not been isolated or characterized from any plant species. While numerous UGTs have been identified in plants like mango that produce this compound, the specific enzyme for this final O-glycosylation step remains a significant knowledge gap in the field.[4][5]

Diagram 2: Final steps in the biosynthesis of this compound.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the this compound pathway are limited. The following table summarizes the available data for the C-glucosyltransferase from Mangifera indica.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Source |

| UDP-glycosyltransferase 13 (CGT) | Maclurin | 47 | 1.6 | 9.0 | 45 | [4] |

| UDP-glycosyltransferase 13 (CGT) | Norathyriol | 159.2 | 0.8 | 9.0 | 45 | [4] |

Note: Maclurin is a benzophenone precursor to certain xanthones. Norathyriol is the direct aglycone precursor to mangiferin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of this compound and the characterization of its biosynthetic enzymes.

Extraction and Quantification of Mangiferin and this compound by RP-HPLC

This protocol is adapted from a method for the determination of mangiferin and this compound in Rhizoma Anemarrhenae.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18-ODS column (200 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Acetonitrile : 0.05 mol·L-1 NaH2PO4 (pH adjusted to 3.20) (10:90, v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 317 nm.[6]

-

Column Temperature: Ambient.

Sample Preparation:

-

Weigh 1.0 g of powdered plant material into a flask.

-

Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Allow the mixture to cool, then add methanol to compensate for any weight loss.

-

Filter the extract through a 0.45 µm membrane filter prior to injection.

Quantification:

-

Prepare a series of standard solutions of mangiferin and this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of mangiferin and this compound in the plant extract by comparing their peak areas to the calibration curve.

Diagram 3: General workflow for HPLC analysis of mangiferin and this compound.

In Vitro UDP-Glycosyltransferase (UGT) Enzyme Assay

This generalized protocol is based on methodologies for characterizing plant UGTs.

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 µM Aglycone substrate (e.g., mangiferin)

-

500 µM UDP-glucose (sugar donor)

-

10 µg of purified recombinant UGT enzyme

Procedure:

-

Combine the buffer, aglycone substrate, and purified enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by RP-HPLC or LC-MS to detect and quantify the glycosylated product (this compound).

Enzyme Kinetics Determination:

-

To determine the Km for the aglycone substrate, vary its concentration while keeping the UDP-glucose concentration saturating.

-

To determine the Km for UDP-glucose, vary its concentration while keeping the aglycone concentration saturating.

-

Measure the initial reaction velocity at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Future Directions and Conclusion

The biosynthetic pathway of this compound is partially understood, with the initial steps leading to the formation of the mangiferin precursor being well-established. However, a critical knowledge gap remains in the identification and characterization of the specific UDP-glycosyltransferase responsible for the final O-glycosylation of mangiferin to this compound. Future research should focus on the isolation and functional characterization of this enzyme from this compound-producing plants. Such studies will not only complete our understanding of this important biosynthetic pathway but also open up avenues for the metabolic engineering of this compound production in microbial or plant-based systems. This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complete biosynthetic machinery of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis and biological characterization of a novel mangiferin glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Transcriptome and genome-wide analysis of the mango glycosyltransferase family involved in mangiferin biosynthesis (2024) | Yibo Bai [scispace.com]

- 5. Transcriptome and genome-wide analysis of the mango glycosyltransferase family involved in mangiferin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving Aqueous Solubility of Natural Antioxidant Mangiferin through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Neomangiferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomangiferin, a xanthone C-glycoside found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its pharmacodynamics, pharmacokinetics, and toxicology. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent. All quantitative data has been summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Pharmacodynamics: Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its anti-diabetic, anti-inflammatory, antioxidant, and hepatoprotective properties.

Anti-Diabetic Effects: SGLT-2 Inhibition

In silico studies strongly suggest that this compound acts as a potent inhibitor of the sodium-glucose co-transporter 2 (SGLT-2)[1][2]. This transporter is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys[1]. Inhibition of SGLT-2 presents a therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion.

Molecular docking and molecular dynamics simulations indicate that this compound exhibits a strong binding affinity for the active site of SGLT-2, with a binding energy of -9.0 kcal/mol[1][2]. Further computational analysis using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations revealed a binding free energy of -26.05 kcal/mol, which is more favorable than that of the standard SGLT-2 inhibitor, dapagliflozin (-17.42 kcal/mol)[1].

Anti-Inflammatory Activity: Modulation of NF-κB and MAPK Pathways

This compound demonstrates significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies on the closely related compound, mangiferin, show that it can inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators[3][4][5]. This is achieved by preventing the degradation of the inhibitory protein IκBα and suppressing the phosphorylation of the p65 subunit of NF-κB[4].

Furthermore, mangiferin has been shown to inhibit the phosphorylation and activation of MAPK proteins, which are upstream regulators of the NF-κB pathway[4].

Hepatoprotective Effects: Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown promise in the management of NAFLD. In a high-fat diet-induced rat model of NAFLD, administration of this compound (at doses of 25 and 50 mg/kg/day) significantly reduced liver fat accumulation, serum and hepatic triglycerides, and total cholesterol[6].

The proposed mechanism for this hepatoprotective effect involves the regulation of genes involved in fatty acid uptake and oxidation. This compound was found to upregulate the mRNA and protein expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1a (CPT1a), which are key regulators of fatty acid oxidation[6]. Conversely, it downregulated the expression of Fatty Acid Transport Protein 2 (FATP2) and Acyl-CoA Synthetase Long-chain family member 1 (ACSL1), which are involved in the uptake and activation of fatty acids[6].

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is limited, its structural similarity to mangiferin, a known potent antioxidant, suggests it possesses significant radical scavenging properties. Mangiferin has been shown to effectively scavenge free radicals in various assays, including the DPPH and ABTS assays[7][8].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability and rapid metabolism.

Absorption and Bioavailability

Following oral administration in rats, this compound exhibits low bioavailability, estimated to be around 0.32%[9].

Metabolism

This compound undergoes extensive phase I and phase II metabolism in vivo. The primary metabolic pathways include deglycosylation, dehydroxylation, methylation, glycosylation, glucuronidation, and sulfation[9]. A significant portion of this compound is metabolized to its aglycone, mangiferin[9].

Distribution

In silico ADMET predictions suggest that this compound does not cross the blood-brain barrier[1].

Excretion

This compound and its metabolites are rapidly eliminated, with a reported half-life (t1/2) of approximately 0.95 hours in rats[9]. The time to reach maximum plasma concentration (Tmax) is also very short, at 0.05 hours[9].

Toxicology and Safety Profile

Current data, primarily from in silico predictions and studies on the related compound mangiferin, suggest that this compound has a favorable safety profile.

Acute Toxicity

While specific LD50 values for this compound are not available, studies on a mango stem bark extract, where mangiferin is a major component, have shown an oral LD50 of greater than 5000 mg/kg in both rats and mice, indicating very low acute toxicity[10].

Genotoxicity

Mangiferin has been found to be non-mutagenic in the Ames test and other genotoxicity assays[11]. This suggests that this compound is also unlikely to be genotoxic.

Cardiotoxicity

There is currently no available data on the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity. Further investigation in this area is warranted.

Other Safety Findings

In silico ADMET predictions for this compound indicate that it is not hepatotoxic or nephrotoxic and is not carcinogenic[1].

Data Presentation

Table 1: In Silico Pharmacodynamic Data for this compound

| Parameter | Target | Value | Method | Reference |

| Binding Energy | SGLT-2 | -9.0 kcal/mol | Molecular Docking | [1][2] |

| MM-PBSA Binding Free Energy | SGLT-2 | -26.05 kcal/mol | Molecular Dynamics Simulation | [1][12] |

| Electrophilicity Index | - | 3.48 eV | Density Functional Theory | [1][12] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | ~0.32% | Oral | [9] |

| Tmax | 0.05 h | Oral | [9] |

| t1/2 | 0.95 h | Oral | [9] |

Table 3: In Vivo Acute Toxicity Data for a Mangiferin-Rich Extract

| Species | Route of Administration | LD50 | Reference |

| Rats & Mice | Oral | >5000 mg/kg | [10] |

Experimental Protocols

In Vivo Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

Objective: To evaluate the hepatoprotective effects of this compound in a diet-induced model of NAFLD.

Animal Model: Male Sprague-Dawley rats.

Induction of NAFLD: Rats are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce the development of NAFLD.

Treatment:

-

Control Group: Receive a standard diet.

-

HFD Group: Receive the HFD and a vehicle control.

-

This compound Treatment Groups: Receive the HFD and this compound administered orally at different doses (e.g., 25 and 50 mg/kg/day).

-

Positive Control Group: Receive the HFD and a standard-of-care drug for NAFLD (e.g., pioglitazone).

Parameters Measured:

-

Body and Liver Weight: Measured at the end of the study.

-

Serum Analysis: Blood samples are collected to measure levels of triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (ALT, AST).

-

Hepatic Lipid Content: Liver tissue is collected to measure triglyceride and total cholesterol levels.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and ballooning.

-

Gene and Protein Expression: Real-time PCR and Western blot analysis are performed on liver tissue to quantify the expression of key genes and proteins involved in lipid metabolism (e.g., PPARα, CPT1a, FATP2, ACSL1).

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To determine the concentration of this compound in biological samples or plant extracts.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The specific ratio and gradient profile will depend on the sample matrix and desired separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Plasma/Serum: Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. The supernatant is then injected into the HPLC system.

-

Tissue Homogenates: Tissues are homogenized in a suitable buffer, followed by extraction with an organic solvent. The extract is then evaporated and reconstituted in the mobile phase before injection.

-

Plant Extracts: The extract is dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected.

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Visualization of Signaling Pathways and Workflows

Caption: Workflow for evaluating this compound as an SGLT-2 inhibitor.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound's dual action on fatty acid metabolism in the liver.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its potential as an SGLT-2 inhibitor for the treatment of type 2 diabetes, coupled with its anti-inflammatory, antioxidant, and hepatoprotective effects, makes it an attractive candidate for further drug development. However, several knowledge gaps remain. Future research should focus on:

-

Obtaining robust in vitro and in vivo quantitative data: Determining the IC50/EC50 values for its various biological activities is crucial for understanding its potency and therapeutic potential.

-

Improving bioavailability: Given its poor oral bioavailability, formulation strategies or the development of prodrugs could significantly enhance its therapeutic efficacy.

-

Comprehensive safety evaluation: While preliminary data is encouraging, a thorough toxicological assessment, including genotoxicity and cardiotoxicity studies, is essential before clinical translation.

-

Elucidation of detailed molecular mechanisms: Further studies are needed to fully understand the intricate signaling pathways modulated by this compound and to identify its direct molecular targets.

Addressing these areas will be critical in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent for a range of chronic diseases.

References

- 1. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mangiferin, a novel nuclear factor kappa B-inducing kinase inhibitor, suppresses metastasis and tumor growth in a mouse metastatic melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mangiferin induces apoptosis in multiple myeloma cell lines by suppressing the activation of nuclear factor kappa B-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial effects of this compound on high fat diet-induced nonalcoholic fatty liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jppres.com [jppres.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Neomangiferin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomangiferin, a C-glycosylxanthone and a congener of the well-studied mangiferin, is emerging as a promising bioactive compound with a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanisms of action. Drawing from available scientific literature, this document details its molecular interactions, effects on signaling pathways, and its potential as a therapeutic agent. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the anti-inflammatory, antioxidant, and anti-cancer properties of this compound.

Introduction

This compound is a naturally occurring phytochemical found in plants such as Anemarrhena asphodeloides and Mangifera indica (mango).[1][2] Structurally similar to mangiferin, it possesses a C-glycosidic bond that contributes to its bioavailability and stability.[3] While research on this compound is not as extensive as that on mangiferin, emerging studies highlight its significant therapeutic potential. This guide focuses on elucidating the in vitro mechanisms that underpin its observed biological effects.

Core Mechanisms of Action

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exerts anti-inflammatory effects by modulating key signaling pathways. In a study using splenocytes isolated from C57BL/6J mice, this compound was shown to suppress the differentiation of T helper 17 (Th17) cells, which are pivotal in inflammatory responses.[2] This was achieved by inhibiting the expression of retinoic acid receptor-related orphan receptor gamma t (RORγt) and the pro-inflammatory cytokine Interleukin-17 (IL-17) in IL-6/transforming growth factor β-stimulated splenocytes.[2] Concurrently, this compound was observed to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]

Antioxidant Properties

While direct in vitro antioxidant assays for this compound are not extensively detailed in the provided search results, its structural similarity to mangiferin suggests a strong antioxidant potential. Mangiferin is a known potent antioxidant that acts as a free radical scavenger and an iron chelator, which prevents the formation of hydroxyl radicals.[4] The antioxidant activity of these xanthones is largely attributed to the number and position of hydroxyl groups in their structure.

Anti-cancer Potential

The anti-cancer mechanisms of this compound are an area of active investigation. While specific in vitro studies on this compound's anti-cancer effects are limited in the provided results, the well-documented anti-cancer properties of mangiferin provide a strong basis for its potential in this area. Mangiferin has been shown to induce apoptosis, inhibit cell proliferation and metastasis, and arrest the cell cycle in various cancer cell lines.[5][6][7][8] These effects are mediated through the modulation of multiple signaling pathways, including NF-κB, MAPK, and β-catenin.[5][6][7]

Antidiabetic Effects: Inhibition of SGLT-2

Recent in silico studies have identified this compound as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT-2).[1][9] Molecular docking and dynamics simulations suggest that this compound exhibits a strong binding affinity to the active site of SGLT-2, even greater than that of the standard drug dapagliflozin.[1][9] This interaction is stabilized by a higher number of hydrogen bonds and favorable hydrophobic interactions.[1] The inhibition of SGLT-2 is a key mechanism for controlling blood glucose levels in type-2 diabetes. These computational findings strongly suggest a promising avenue for in vitro and in vivo validation of this compound as an antidiabetic agent.

Signaling Pathways Modulated by this compound

Based on the available in vitro data, the primary signaling pathway modulated by this compound is related to T-cell differentiation and inflammatory cytokine production.

Caption: this compound's anti-inflammatory action via RORγt inhibition and IL-10 induction.

Quantitative Data Summary

The available search results provide limited quantitative in vitro data specifically for this compound. The primary quantitative findings are from in silico studies.

Table 1: In Silico Molecular Docking and Binding Energy Data

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| This compound | SGLT-2 | -9.0 |

| Dapagliflozin (standard) | SGLT-2 | -8.3 |

| This compound | SGLT-2 | -26.05 (MM-PBSA) |

| Dapagliflozin (standard) | SGLT-2 | -17.42 (MM-PBSA) |

Data sourced from in silico molecular docking and MM-PBSA binding free energy calculations.[9]

Key Experimental Protocols

Detailed in vitro experimental protocols for this compound are not extensively described in the provided search results. However, based on the described effects, the following methodologies would be central to further elucidating its mechanism of action.

In Vitro T-Cell Differentiation Assay

This protocol is based on the study investigating this compound's effect on Th17 differentiation.[2]

Objective: To determine the effect of this compound on the differentiation of naive T cells into Th17 cells.

Methodology:

-

Cell Isolation: Isolate splenocytes from C57BL/6J mice.

-

Cell Culture: Culture the splenocytes in appropriate media.

-

Stimulation: Stimulate the cells with IL-6 and transforming growth factor β (TGF-β) to induce Th17 differentiation.

-

Treatment: Treat the stimulated cells with varying concentrations of this compound.

-

Analysis:

-

Flow Cytometry: Use flow cytometry to quantify the population of Th17 cells by staining for specific cell surface markers and intracellular IL-17.

-

Gene Expression Analysis (qPCR): Measure the mRNA expression levels of RORγt and IL-17.

-

Cytokine Measurement (ELISA): Quantify the concentration of IL-10 in the cell culture supernatant.

-

Caption: Workflow for in vitro T-cell differentiation assay to assess this compound's effects.

Conclusion and Future Directions

The current body of in vitro research, though in its early stages, suggests that this compound is a promising bioactive compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and antidiabetic applications. Its ability to modulate T-cell differentiation and inhibit SGLT-2 provides a solid foundation for further investigation.

Future in vitro research should focus on:

-

Expanding Anti-inflammatory Studies: Investigating the effects of this compound on other key inflammatory pathways such as NF-κB and MAPK in various cell types (e.g., macrophages, endothelial cells).

-

Validating Antioxidant Activity: Conducting direct in vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) to quantify its free radical scavenging capacity.

-

Elucidating Anti-cancer Mechanisms: Performing in vitro studies on various cancer cell lines to assess its effects on cell viability, apoptosis, and metastasis, and to identify the underlying signaling pathways.

-

Confirming SGLT-2 Inhibition: Validating the in silico findings through in vitro enzymatic assays to confirm the inhibitory effect of this compound on SGLT-2 activity.

A deeper understanding of the in vitro mechanisms of action of this compound will be crucial for guiding future preclinical and clinical studies, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mangiferin - a bioactive xanthonoid, not only from mango and not just antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Neomangiferin: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neomangiferin, a naturally occurring xanthone C-glycoside. The document details its chemical identity, including its CAS number and structure, and delves into its biological activities with a focus on quantitative data and experimental methodologies. Signaling pathways associated with this compound's mechanism of action are also visually represented.

Chemical Identity and Structure

This compound, also known as Mangiferin 7-glucoside, is a bioactive compound found in various plants, including the mango tree (Mangifera indica) and the traditional Chinese medicine rhizome of Anemarrhena asphodeloides.[1][2][3] It is a congener of the more widely studied mangiferin, from which it differs by the presence of an additional glucose unit.[4]

CAS Number: 64809-67-2[1][5][6][7]

Molecular Formula: C₂₅H₂₈O₁₆[2][5][6][7]

Molecular Weight: 584.48 g/mol [1][5][6]

The chemical structure of this compound consists of a xanthone core C-glycosidically linked to a glucose moiety and an additional glucose unit attached via an O-glycosidic bond.[4] This structure contributes to its solubility and bioactivity.[2]

Chemical Structure Representations:

-

Canonical SMILES: O=C1C2=CC(OC3OC(CO)C(O)C(O)C3O)=C(O)C=C2OC4=CC(O)=C(C(O)=C14)C5OC(CO)C(O)C(O)C5O[6]

-

InChI: InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1[2][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological and chemical properties of this compound.

| Parameter | Value | Context | Source |

| Binding Energy (SGLT-2) | -9.0 kcal/mol | Molecular docking studies comparing this compound to the SGLT-2 inhibitor dapagliflozin (-8.3 kcal/mol) and mangiferin (-8.5 kcal/mol).[4][8] | [4],[8] |

| MM-PBSA Binding Free Energy | -26.05 kcal/mol | Molecular dynamics simulation analysis, compared to dapagliflozin (-17.42 kcal/mol).[8] | [8] |

| Electrophilicity Index (ω) | 3.48 eV | Density Functional Theory (DFT) calculations, indicating a high tendency to bind to a receptor.[4][8] | [4],[8] |

| Solubility (LogS) | -2.196 | ADMET prediction, indicating good solubility.[4] | [4] |

| In Vitro Solubility (DMSO) | 100 mg/mL (171.09 mM) | Experimental solubility for stock solution preparation.[1] | [1] |

| In Vivo Dosage (Colitis Model) | 10 or 20 mg/kg | Oral administration in IL-10-/- mice to ameliorate colitic inflammation.[1] | [1] |

| Quantification in A. asphodeloides | 165.6 mg | From an n-butanol:water (1:1, v/v) extract using high-speed countercurrent chromatography.[3] | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound's biological activities.

In Silico Analysis of SGLT-2 Inhibition

-

Objective: To investigate the inhibitory potential of this compound on the sodium-glucose co-transporter 2 (SGLT-2) protein using computational methods.[8]

-

Methodology:

-

Molecular Docking: The binding affinity of this compound to the SGLT-2 receptor was calculated and compared with the standard drug dapagliflozin and its parent compound, mangiferin.[4][8]

-

Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was performed to assess the stability of the this compound-SGLT-2 complex. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed.[8]

-

MM-PBSA Binding Free Energy Calculation: The binding free energy of the complex was calculated to further confirm the binding affinity.[8]

-

Density Functional Theory (DFT) Calculations: Quantum chemical properties, including the electrophilicity index, were calculated using the B3LYP 6-31G basis set to understand the electronic characteristics influencing binding.[4][8]

-

ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound were predicted using the admetSAR 2.0 server.[4]

-

In Vivo Colitis Amelioration Study

-

Objective: To evaluate the effect of this compound on colitic inflammation in an animal model.[1]

-

Methodology:

-

Animal Model: Male C57BL/6 IL-10 knockout (IL-10-/-) mice were used as a model for colitis.[1]

-

Treatment: this compound was administered orally to the mice at dosages of 10 or 20 mg/kg.[1]

-

Assessment: The severity of colitic inflammation was assessed following the treatment period. The study found that this compound ameliorated the inflammation.[1]

-

In Vitro T-cell Differentiation Assay

-

Objective: To determine the effect of this compound on the differentiation of splenic T cells.[1]

-

Methodology:

-

Cell Culture: Splenic T cells were cultured in vitro.

-

Treatment: The cells were treated with this compound.

-

Analysis: The differentiation of T cells into Th17 and Treg cells was measured. The study observed that this compound inhibited differentiation into Th17 cells and promoted the production of Treg cells. It also inhibited NF-κB activation in Th17 cells and increased the expression of IL-10 and Foxp3 in Treg cells.[1]

-

Signaling Pathways and Mechanisms of Action

This compound and its parent compound, mangiferin, have been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and metabolic diseases.

Modulation of Th17/Treg Balance via NF-κB Pathway

This compound plays a crucial role in immunomodulation by influencing the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. It achieves this, in part, by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in Th17 cells.[1]

Caption: this compound inhibits NF-κB, reducing Th17 differentiation and promoting anti-inflammatory Treg cells.

Experimental Workflow for In Silico SGLT-2 Inhibition Analysis

The computational workflow to identify and validate this compound as a potential SGLT-2 inhibitor involves a multi-step in silico process, from initial screening to detailed simulation and property prediction.

Caption: Workflow for computational analysis of this compound as a potential SGLT-2 inhibitor.

Nrf2-Antioxidant Response Element (ARE) Pathway Activation

While direct studies on this compound are limited, its parent compound mangiferin is known to activate the Nrf2-ARE signaling pathway. This is a major cellular defense mechanism against oxidative stress, controlling the expression of numerous detoxification and antioxidant enzymes. Activation of this pathway could contribute to the protective effects of this compound.

Caption: Proposed activation of the Nrf2-ARE antioxidant pathway by mangiferin and its congeners.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CAS 64809-67-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Neomangiferin: A Comprehensive Technical Review of its Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomangiferin, a xanthone C-glycoside naturally found in plants such as Anemarrhena asphodeloides and mango (Mangifera indica), is a structural analog of the well-studied compound, mangiferin.[1][2] Emerging research has highlighted this compound's diverse pharmacological properties, positioning it as a promising candidate for drug development. This technical guide provides an in-depth review of the current scientific literature on the bioactivities of this compound, with a focus on its anti-diabetic, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development efforts.

Anti-diabetic Activity

This compound has demonstrated significant potential in the management of type 2 diabetes, primarily through its inhibitory action on the sodium-glucose co-transporter 2 (SGLT-2).[3][4][5] This mechanism helps to reduce hyperglycemia by promoting the urinary excretion of glucose.

Quantitative Data for Anti-diabetic Activity

| Parameter | This compound | Dapagliflozin (Standard) | Reference |

| Molecular Docking Binding Energy (kcal/mol) | -9.0 | -8.3 | [4][5][6] |

| MM-PBSA Binding Free Energy (kcal/mol) | -26.05 | -17.42 | [3][4][5] |

| Electrophilicity Index (eV) | 3.48 | 2.11 | [3][4][5] |

Experimental Protocols

In Silico Analysis of SGLT-2 Inhibition:

-

Molecular Docking: Computational docking studies were performed to predict the binding affinity and interaction of this compound with the SGLT-2 protein. The 3D structure of SGLT-2 was retrieved from a protein data bank, and this compound's structure was prepared for docking. The binding energy was calculated to determine the strength of the interaction.[3][4]

-

Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was conducted to assess the stability of the this compound-SGLT-2 complex. Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) were analyzed to understand the dynamic behavior and stability of the complex over time.[3][4][5]

-

MM-PBSA Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method was used to calculate the binding free energy of the this compound-SGLT-2 complex, providing a more accurate estimation of binding affinity.[3][4][5]

-

Density Functional Theory (DFT) Calculations: DFT calculations were employed to determine the electronic properties of this compound, such as the electrophilicity index, to understand its reactivity.[3][5]

-

ADMET Prediction: The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using computational tools like admetSAR 2.0 to assess its drug-likeness and potential toxicity.[3][5]

Signaling Pathway

Caption: this compound inhibits SGLT-2, reducing glucose reabsorption and lowering blood glucose.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits anti-inflammatory properties by modulating key signaling pathways and immune cell differentiation.[1][7] It has been shown to ameliorate colitic inflammation and regulate T-cell responses.[1]

Experimental Protocols

In Vitro T-Cell Differentiation Assay:

-

Splenocytes are isolated from mice (e.g., C57BL/6J).

-

The cells are cultured and treated with various concentrations of this compound.

-

T-cell differentiation into Th17 and Treg cells is induced under specific cytokine conditions.

-

The populations of Th17 (IL-17 producing) and Treg (Foxp3 expressing) cells are quantified using flow cytometry.

-

Activation of NF-κB in Th17 cells is assessed by techniques such as Western blotting for phosphorylated NF-κB subunits.

-

Expression of IL-10 and Foxp3 in Treg cells is measured by qPCR or flow cytometry.[1]

Signaling Pathway

Caption: this compound modulates T-cell differentiation, inhibiting pro-inflammatory Th17 cells and promoting regulatory Treg cells.

Antioxidant and Anti-aging Activity

Recognized for its antioxidant potential, this compound has been studied for its anti-aging effects, demonstrating the ability to extend lifespan and improve stress resistance in model organisms like Caenorhabditis elegans.[8]

Experimental Protocols

C. elegans Lifespan and Stress Resistance Assays:

-

Lifespan Assay: Age-synchronized C. elegans are cultured on media containing this compound. The number of surviving and dead worms is monitored daily to determine the mean lifespan.[8]

-

Stress Resistance Assays:

-

Biomarker Analysis:

Signaling Pathway

Caption: this compound upregulates bas-1, activating autophagy, IIS, and MAPK pathways to promote longevity.

Anticancer and Neuroprotective Properties

While much of the research on anticancer and neuroprotective effects has focused on its congener, mangiferin, this compound is implicated in these activities due to its structural similarity and shared origins.[9][10][11][12] Mangiferin has been shown to induce apoptosis in cancer cells and exert neuroprotective effects by mitigating oxidative stress and neuroinflammation.[9][12][13][14] this compound has been specifically noted for its potential in ameliorating neurotoxicity.[10]

Further research is required to fully elucidate the specific mechanisms and quantitative efficacy of this compound in these areas.

Pharmacokinetics and Metabolism

Studies in rats have shown that orally administered this compound is partly metabolized into its active metabolite, mangiferin.[2] Both compounds exhibit a short half-life, with a t1/2 of 0.95 hours for this compound and 0.73 hours for mangiferin.[2] The oral bioavailability of this compound is low, estimated at approximately 0.32%.[2] this compound undergoes extensive phase I (deglycosylation, dehydroxylation, methylation) and phase II (glycosylation, glucuronidation, sulfation) metabolism.[2]

Quantitative Pharmacokinetic Data (in rats)

| Parameter | This compound | Mangiferin (metabolite) | Reference |

| Tmax (h) | 0.05 | 0.05 | [2] |

| t1/2 (h) | 0.95 | 0.73 | [2] |

| Oral Bioavailability (%) | ~0.32 | - | [2] |

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential, particularly in the fields of diabetology, immunology, and anti-aging. Its well-defined mechanism as an SGLT-2 inhibitor, coupled with its ability to modulate critical signaling pathways like NF-κB, IIS, and MAPK, makes it a compelling candidate for further preclinical and clinical investigation. While its low oral bioavailability presents a challenge, formulation strategies could enhance its therapeutic efficacy. This technical guide provides a foundational overview for researchers and drug development professionals to build upon in harnessing the potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound prolongs the lifespan of Caenorhabditis elegans by regulating autophagy-dependent IIS and MAPK pathways via bas-1 - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mangiferin exerts neuroprotective activity against lead-induced toxicity and oxidative stress via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyphenolic protection: the role of mangiferin in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Neomangiferin: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomangiferin, a xanthone C-glycoside found in several medicinal plants, has garnered increasing interest for its potential therapeutic applications. Traditionally used in various herbal remedies, emerging scientific evidence suggests its role as a potent anti-inflammatory, antioxidant, and anti-diabetic agent. This technical guide provides a comprehensive overview of this compound, detailing its presence in traditional medicine, its pharmacological activities, and the molecular mechanisms underlying its effects. This document summarizes key quantitative data, presents detailed experimental protocols from cited studies, and visualizes complex biological pathways and workflows to facilitate further research and drug development. While research specifically on this compound is still developing, data from its well-studied aglycone, mangiferin, is included to provide a broader context for its potential bioactivities, given that this compound is metabolized to mangiferin in vivo.

This compound in Traditional Medicine

This compound is a significant bioactive constituent of several plants utilized in traditional medicine systems. Notably, it is isolated from Anemarrhena asphodeloides (Rhizoma Anemarrhenae or "Zhi Mu"), a herb used in Traditional Chinese Medicine to treat various ailments, including fever, inflammation, and diabetes.[1][2] It is also found in the mango tree (Mangifera indica), where its presence, alongside mangiferin, contributes to the plant's ethnomedicinal uses.[3] The traditional applications of these plants often align with the scientifically validated pharmacological properties of this compound and mangiferin, particularly their anti-diabetic and anti-inflammatory effects.[2][3]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.

Anti-Diabetic Activity

In silico studies have identified this compound as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), a key target in the management of type 2 diabetes.[2] Molecular docking studies revealed that this compound has a strong binding affinity for SGLT-2.[2][4] The O-C glycosidic linkage in this compound appears to enhance its binding energy compared to mangiferin.[2]

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in vivo. In a mouse model of colitis, oral administration of this compound was shown to ameliorate inflammation.[1] This is likely mediated through the inhibition of pro-inflammatory signaling pathways.

Antioxidant Activity

While specific antioxidant assays for this compound are not extensively reported, its structural similarity to mangiferin, a known potent antioxidant, suggests it possesses similar capabilities. Mangiferin has been shown to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[5]

Key Signaling Pathways

This compound and its metabolite, mangiferin, modulate several critical signaling pathways implicated in inflammation, oxidative stress, and metabolic regulation.

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB in T helper 17 (Th17) cells.[1] Mangiferin, its aglycone, also demonstrates potent inhibition of the NF-κB pathway, a central regulator of inflammation.[6][7]

-

Nrf2 Signaling Pathway: Mangiferin is a known activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[8][9][10] This pathway is crucial for cellular defense against oxidative stress. Activation of Nrf2 by mangiferin leads to the upregulation of antioxidant enzymes.[10]

-

PPARγ Agonist Activity: In silico and in vitro studies on mangiferin suggest that it may act as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a key regulator of glucose and lipid metabolism.[11] This provides another potential mechanism for its anti-diabetic effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its aglycone, mangiferin.

Table 1: In Silico and In Vitro Data for this compound

| Parameter | Value | Method | Source |

| SGLT-2 Binding Energy | -9.0 kcal/mol | Molecular Docking | [4] |

| MM-PBSA Binding Free Energy (SGLT-2) | -26.05 kcal/mol | Molecular Dynamics Simulation | [4] |

| Solubility (logS) | -2.196 | ADMET Prediction | [2] |

| Oral Bioavailability | Low (approx. 0.32% in rats) | In Vivo Pharmacokinetic Study | [3] |

| Linearity Range (HPLC) | 3.0 - 59.2 µg/mL | RP-HPLC | |

| Recovery (HPLC) | 97.1% | RP-HPLC |

Table 2: In Vitro and In Vivo Data for Mangiferin (Aglycone of this compound)

| Parameter | Value | Assay/Model | Source |

| α-Glucosidase Inhibition (IC50) | 358.54 µM | Enzyme Inhibition Assay | [12] |

| DPPH Radical Scavenging (IC50) | 33.5 mM | DPPH Assay | [13] |

| TNF-α Inhibition (in vivo) | ED50 = 58.2 mg/kg | PMA-induced ear edema (mice) | [14] |

| PGE2 Release Inhibition (IC50) | 64.1 µg/mL | LPS-stimulated RAW264.7 cells | [14] |

| sPLA2 Inhibition (IC50) | 0.7 µg/mL | Human synovial sPLA2 | [14] |

| NF-κB Luciferase Activity Inhibition | Dose-dependent | TNF-α-stimulated LNCaP cells | [15] |

| Nrf2 Protein Accumulation | Significant at 50 µM | HL-60 cells | [16] |

| Anti-colitic effect (in vivo) | 50 mg/kg/day | DSS-induced colitis (mice) | [17] |

Experimental Protocols

Quantification of this compound by RP-HPLC

This protocol describes the quantitative analysis of this compound in Rhizoma Anemarrhenae.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: C18-ODS column (200 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile-0.05 mol·L⁻¹ NaH₂PO₄ (pH adjusted to 3.20) (10:90, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 317 nm.

-

Standard Preparation: A stock solution of this compound is prepared and serially diluted to create a calibration curve (e.g., 3.0 - 59.2 µg/mL).

-

Sample Preparation: The plant material is extracted with a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

In Vivo Anti-Inflammatory Model: DSS-Induced Colitis in Mice

This protocol is based on a study investigating the anti-inflammatory effects of mangiferin in a dextran sulfate sodium (DSS)-induced colitis model, which can be adapted for this compound.[17]

-

Animal Model: Male C57BL/6 mice.

-

Induction of Colitis: 5% (w/v) DSS is administered in the drinking water for a specified period (e.g., 7 days).

-

Treatment: this compound is administered orally (e.g., by gavage) at desired doses (e.g., 10 or 20 mg/kg/day) for a specified duration, which may start before or concurrently with DSS administration.[1]

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measure the length of the colon upon sacrifice as an indicator of inflammation.

-

Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.

-

-

Mechanism Analysis:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue can be measured by ELISA or qRT-PCR.

-

Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-p65, p-IκBα, Nrf2) in colon tissue lysates is analyzed to assess pathway activation.

-

Visualizations

Signaling Pathways

Figure 1: Simplified signaling pathways modulated by this compound/mangiferin.

Experimental Workflow

Figure 2: Experimental workflow for an in vivo colitis model.

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicine and emerging scientific evidence supporting its therapeutic potential, particularly in the context of metabolic and inflammatory diseases. While much of the detailed mechanistic understanding is currently extrapolated from its aglycone, mangiferin, the available data on this compound itself is encouraging. Future research should focus on conducting comprehensive in vitro and in vivo studies specifically with this compound to establish its precise pharmacological profile, including dose-response relationships and detailed mechanisms of action. Furthermore, addressing its low oral bioavailability through formulation strategies will be crucial for its successful translation into clinical applications. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mangiferin increases Nrf2 protein stability by inhibiting its ubiquitination and degradation in human HL60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mangiferin exerts neuroprotective activity against lead-induced toxicity and oxidative stress via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolated mangiferin and naringenin exert antidiabetic effect via PPARγ/GLUT4 dual agonistic action with strong metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Effects of Norathyriol and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo and in vitro anti-inflammatory activity of Mangifera indica L . extract ( VIMANG ® ) | Semantic Scholar [semanticscholar.org]

- 15. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of Neomangiferin: A Technical Guide to its Molecular Targets and Interactions

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Neomangiferin, a naturally occurring xanthone C-glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases.[1] This technical guide provides a comprehensive overview of in silico studies investigating this compound and its interactions with key biological targets. Through a detailed examination of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document aims to furnish researchers and drug development professionals with a thorough understanding of the computational approaches used to elucidate the pharmacological profile of this promising natural compound. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound (C25H28O16) is a glucosylxanthone found in various plant species, including the leaves of the mango tree (Mangifera indica).[1][2] Its structure consists of a xanthone backbone with two glucose moieties.[3] In silico studies have been instrumental in predicting its biological activities and understanding its mechanism of action at a molecular level. These computational methods offer a rapid and cost-effective means to screen potential drug candidates and prioritize them for further experimental validation.[4]

Primary Biological Target: Sodium-Glucose Co-transporter 2 (SGLT-2)

A significant body of in silico research has focused on the interaction of this compound with Sodium-Glucose Co-transporter 2 (SGLT-2), a key protein involved in renal glucose reabsorption.[5][6] Inhibition of SGLT-2 is a validated therapeutic strategy for the management of type 2 diabetes.[7]

Molecular Docking Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and intermolecular interactions.[4] Studies have consistently shown that this compound exhibits a strong binding affinity for SGLT-2.[5][8]

Table 1: Molecular Docking and Binding Free Energy Data for this compound and Control Compounds with SGLT-2

| Compound | Docking Score (kcal/mol) | MM-PBSA Binding Free Energy (kcal/mol) | Reference(s) |

| This compound | -9.0 | -26.05 | [5][6][8] |

| Dapagliflozin (Control) | -8.3 | -17.42 | [5][6][8] |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time.[9] Simulations of the this compound-SGLT-2 complex have demonstrated its stability, further supporting the molecular docking predictions.[5][8] Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Lower and more stable RMSD values for the complex compared to the unbound protein suggest that the ligand binding stabilizes the protein structure.[5][8]

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound with SGLT-2

| Parameter | Observation | Conclusion | Reference(s) |

| RMSD | The this compound-SGLT-2 complex showed a stable RMSD trajectory over 100 ns. | This compound forms a stable complex with SGLT-2. | [5][8] |

| RMSF | Fluctuations of amino acid residues in the binding pocket were minimal. | Key residues involved in the interaction are stabilized upon this compound binding. | [5][8] |

Other Potential Biological Targets

While SGLT-2 is a primary focus, in silico studies have also explored the interaction of this compound and its derivatives with other potential therapeutic targets, such as aldose reductase.[10] Aldose reductase is an enzyme implicated in the development of diabetic complications.[11]

Table 3: Molecular Docking Data for Mangiferin Derivatives with Aldose Reductase

| Compound | Target | Docking Score (kcal/mol) | Reference(s) |

| Homomangiferin | Aldose Reductase | -7.2 | [10][12] |

| Mangiferin | Aldose Reductase | Not Specified | [13] |

ADMET Predictions